molecular formula C3H5Br B590943 Bromocyclopropane-d4 CAS No. 1398065-55-8

Bromocyclopropane-d4

Cat. No.: B590943
CAS No.: 1398065-55-8
M. Wt: 125.001
InChI Key: LKXYJYDRLBPHRS-LNLMKGTHSA-N
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Description

Bromocyclopropane-d4 is a deuterated analogue of 3-bromo-1,1,2,2-tetrachlorocyclopropane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms makes this compound particularly useful in scientific research, especially in studies involving reaction mechanisms and biological effects.

Mechanism of Action

Target of Action

Bromocyclopropane-d4, also known as 3-Bromo-1,1,2,2-tetradeuteriocyclopropane, is a deuterium-labeled version of Bromocyclopropane It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

The mode of action of this compound involves its interaction with its targets, which are likely to be similar to those of Bromocyclopropane. The deuterium labeling allows for precise tracking and quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

It’s known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that this compound may influence various biochemical pathways related to drug metabolism and pharmacokinetics.

Pharmacokinetics

It’s known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that this compound may have unique ADME properties that impact its bioavailability.

Result of Action

The use of deuterium-labeled compounds like this compound is known to potentially affect the pharmacokinetic and metabolic profiles of drugs . This suggests that this compound may have unique effects on the molecular and cellular level.

Action Environment

It’s known that the pharmacokinetic and metabolic profiles of deuterium-labeled compounds can be affected by various factors . This suggests that environmental factors could potentially influence the action of Bromoc

Preparation Methods

The synthesis of Bromocyclopropane-d4 typically involves the bromination of cyclopropane derivatives. One common method involves the reaction of cyclopropane with bromine in the presence of a catalyst under controlled conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product . Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Bromocyclopropane-d4 undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropanones using oxidizing agents such as potassium permanganate.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclopropane derivatives.

Scientific Research Applications

Bromocyclopropane-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

    Biology: Employed in studies to understand the metabolic pathways and biological effects of deuterated compounds.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the synthesis of specialized chemicals and materials

Comparison with Similar Compounds

Bromocyclopropane-d4 can be compared with other similar compounds such as:

    3-Bromo-1,1,2,2-tetrachlorocyclopropane: A potent insecticide and acaricide.

    Bromocyclopropane: A simpler analogue without deuterium substitution.

    Cyclopropyl bromide: Another related compound used in organic synthesis

The uniqueness of this compound lies in its deuterium substitution, which provides valuable insights into reaction mechanisms and biological processes that are not possible with non-deuterated analogues.

Properties

IUPAC Name

3-bromo-1,1,2,2-tetradeuteriocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXYJYDRLBPHRS-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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